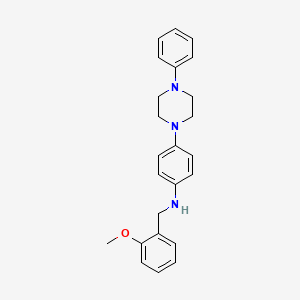
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- is a complex organic compound that features a benzenemethanamine core with methoxy and piperazinyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- typically involves multiple steps. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophiles like 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- can undergo several types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide (NaOH), while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different amine derivatives.
Scientific Research Applications
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Explored for its potential as a pharmaceutical compound due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring in the compound is known to enhance its bioactivity by facilitating interactions with biological macromolecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a similar structure but lacks the piperazinyl substitution.
Benzenemethanamine, N-phenyl-: Another similar compound with a different substitution pattern.
Uniqueness
What sets Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- apart is its unique combination of methoxy and piperazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78933-03-6 |
|---|---|
Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(4-phenylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C24H27N3O/c1-28-24-10-6-5-7-20(24)19-25-21-11-13-23(14-12-21)27-17-15-26(16-18-27)22-8-3-2-4-9-22/h2-14,25H,15-19H2,1H3 |
InChI Key |
SYALMNJCQJHPFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



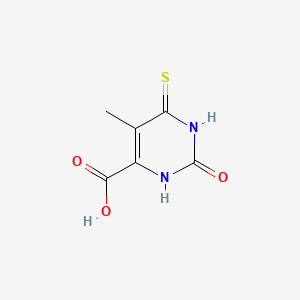
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
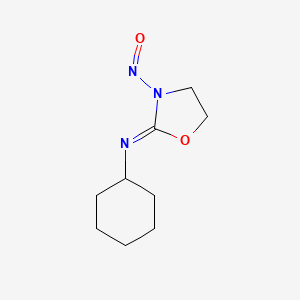
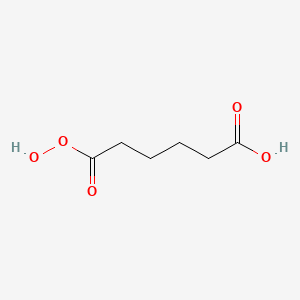
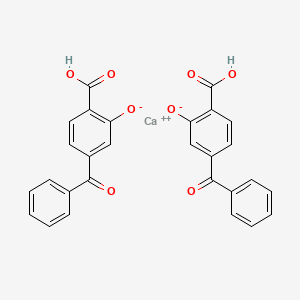
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
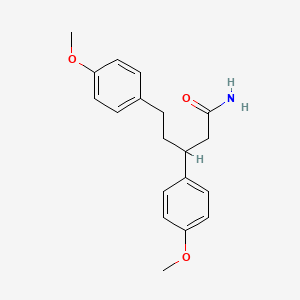




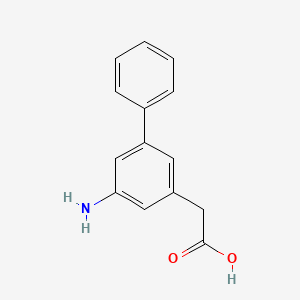
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
